Delapril Hydrochloride-d3 Delapril Hydrochloride-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205603
InChI:
SMILES:
Molecular Formula: C₂₆H₂₉D₃N₂O₅ ·HCl
Molecular Weight: 455.563646

Delapril Hydrochloride-d3

CAS No.:

Cat. No.: VC0205603

Molecular Formula: C₂₆H₂₉D₃N₂O₅ ·HCl

Molecular Weight: 455.563646

* For research use only. Not for human or veterinary use.

Delapril Hydrochloride-d3 -

Specification

Molecular Formula C₂₆H₂₉D₃N₂O₅ ·HCl
Molecular Weight 455.563646

Introduction

Chemical Composition and Structure

Delapril Hydrochloride-d3 is a deuterium-labeled derivative of Delapril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. The compound features specific deuterium substitutions that enable its specialized application in research settings while maintaining the pharmacological activity of the parent molecule. The incorporation of deuterium atoms creates a stable isotope-labeled compound that allows for precise tracking in metabolic and pharmacokinetic studies.

Molecular Properties

Delapril Hydrochloride-d3 possesses distinctive molecular characteristics that define its chemical identity and behavior. These properties are essential for understanding its role in pharmaceutical research and development.

PropertyValue
Molecular FormulaC26H29D3N2O5- HCl
Molecular Weight492.02 g/mol
Accurate Mass491.23
IUPAC NameN-(2,3-dihydro-1H-inden-2-yl-2-d)-N-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)glycine-2,2-d2 hydrochloride
Alternative NamesAdecut-d3, CV 3317-d3, Cupressin-d3, REV 6000A-d3
Product FormatNeat

The compound incorporates three deuterium atoms strategically positioned within the molecular structure, allowing for precise tracking in metabolic pathways and pharmacokinetic studies . The molecular formula indicates the substitution of three hydrogen atoms with deuterium (D), a stable isotope of hydrogen with an additional neutron.

Structural Characteristics

The structural integrity of Delapril Hydrochloride-d3 is maintained through careful deuteration processes that ensure the pharmacologically active sites remain unaffected. The compound maintains the core structure of Delapril while incorporating deuterium at specific positions that enhance its utility in research applications.

The chemical structure features a complex arrangement that includes:

  • An indan-2-yl group with deuterium substitution

  • A glycine moiety with two deuterium atoms

  • An L-alanyl linker

  • An ethoxy-1-oxo-4-phenylbutan-2-yl group

  • A hydrochloride salt formation

This structural configuration maintains the pharmacological properties of the parent compound while providing the analytical advantages of isotopic labeling.

Synthesis and Production

The synthesis of Delapril Hydrochloride-d3 involves specialized deuteration processes applied to the precursor compounds used in the production of standard Delapril. This method ensures that the integrity of the active sites is maintained while effectively incorporating deuterium atoms at specific positions within the molecular structure.

Manufacturing Considerations

Delapril Hydrochloride-d3 is typically produced as a made-to-order compound due to its specialized research applications and relatively limited demand compared to therapeutic agents . The production process requires precise control of reaction conditions to ensure accurate deuterium incorporation at the intended positions without compromising the chemical integrity of the molecule.

Manufacturing considerations include:

  • Controlled deuteration processes to ensure specific labeling

  • Purification procedures to achieve high isotopic purity

  • Quality control measures to verify chemical identity and purity

  • Limited production scales aligned with research applications

These manufacturing factors contribute to the specialized nature of the compound as a research tool rather than a therapeutic agent .

Mechanism of Action

Pharmacological Activity

Delapril Hydrochloride-d3 maintains the same pharmacological mechanism as its parent compound, functioning as an angiotensin-converting enzyme (ACE) inhibitor. This mechanism involves the inhibition of the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor.

The primary pharmacological effects include:

  • Inhibition of ACE activity, reducing the production of angiotensin II

  • Vasodilation resulting from decreased angiotensin II levels

  • Reduced blood pressure through vascular relaxation

  • Decreased aldosterone secretion, promoting sodium excretion and water outflow

  • Potential bradykinin-mediated effects contributing to vasodilation

These pharmacological properties form the basis for the therapeutic applications of the parent compound Delapril in hypertension management .

Metabolic Pathway

Key aspects of the metabolic pathway include:

  • Conversion to active metabolites through enzymatic processes

  • The primary active metabolite (M-I) formed through deesterification

  • Secondary metabolite formation through additional transformations

  • Renal elimination of metabolites as the primary excretion route

The deuterium labeling in Delapril Hydrochloride-d3 enables precise tracking of these metabolic processes, providing valuable insights into drug metabolism and pharmacokinetics.

Research Applications

Delapril Hydrochloride-d3 serves as a specialized research tool with applications primarily in pharmaceutical research and development. The deuterium labeling provides distinct advantages in tracking the compound through various biological processes.

Pharmacokinetic Studies

The primary application of Delapril Hydrochloride-d3 is in pharmacokinetic studies, where the deuterium labeling allows for precise tracking of the compound and its metabolites in biological systems. This capability provides valuable insights into absorption, distribution, metabolism, and excretion (ADME) processes.

Key applications in pharmacokinetic research include:

  • Determination of metabolic pathways through mass spectrometric analysis

  • Evaluation of drug-drug interactions affecting metabolism

  • Assessment of bioavailability and distribution patterns

  • Characterization of elimination routes and clearance rates

These applications contribute significantly to understanding the pharmacological behavior of Delapril and related ACE inhibitors.

Metabolic Research

Delapril Hydrochloride-d3 plays a crucial role in metabolic research, enabling detailed investigation of drug metabolism processes. The deuterium labeling facilitates differentiation between parent compound and metabolites during analytical procedures.

Important aspects of metabolic research applications include:

  • Identification of specific metabolic enzymes involved in drug processing

  • Characterization of metabolite structures through mass spectrometry

  • Evaluation of interindividual variability in drug metabolism

  • Assessment of metabolic stability and clearance mechanisms

These research applications provide critical information for drug development and optimization processes .

Comparative Analysis with Parent Compound

Clinical Findings of Parent Compound

The parent compound Delapril has demonstrated significant clinical efficacy in the management of various forms of hypertension. Clinical trials conducted in Japan have provided substantial evidence supporting its therapeutic value .

Key clinical findings for Delapril include:

The side effect profile of Delapril has been characterized as favorable, with a relatively low incidence of adverse events. The most common side effects reported during clinical trials include:

Comparative studies have demonstrated superior hypotensive effects and safety profile for Delapril compared to captopril in patients with mild to moderate essential hypertension .

Future Research Directions

The continued development and application of deuterated compounds like Delapril Hydrochloride-d3 represent an important frontier in pharmaceutical research. The unique properties of these compounds offer opportunities for enhanced understanding of drug behavior and potential therapeutic advantages.

Potential future research directions include:

  • Development of deuterated therapeutics with improved pharmacokinetic profiles

  • Enhanced mass spectrometric methods for metabolite identification

  • Application in personalized medicine approaches to optimize drug therapy

  • Integration with advanced imaging techniques for in vivo drug tracking

These research directions highlight the ongoing significance of deuterated compounds in advancing pharmaceutical science and therapeutic development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator